molecular formula C10H7FN2O B13186087 5-(3-Fluorophenyl)pyrazin-2-OL

5-(3-Fluorophenyl)pyrazin-2-OL

Katalognummer: B13186087
Molekulargewicht: 190.17 g/mol
InChI-Schlüssel: IDNHLEMNAIESCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Fluorophenyl)pyrazin-2-OL is a chemical compound with the molecular formula C10H7FN2O and a molecular weight of 190.18 g/mol It is a member of the pyrazin-2-OL family, characterized by the presence of a fluorophenyl group attached to the pyrazine ring

Vorbereitungsmethoden

The synthesis of 5-(3-Fluorophenyl)pyrazin-2-OL typically involves the reaction of a suitable fluorophenyl precursor with pyrazine derivatives. One common method involves the use of 3-fluorobenzaldehyde and pyrazine-2-carboxylic acid as starting materials. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

5-(3-Fluorophenyl)pyrazin-2-OL undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(3-Fluorophenyl)pyrazin-2-OL has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(3-Fluorophenyl)pyrazin-2-OL involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

5-(3-Fluorophenyl)pyrazin-2-OL can be compared with other similar compounds, such as:

    5-(4-Fluorophenyl)pyrazin-2-OL: Similar structure but with the fluorine atom at the para position.

    5-(3-Chlorophenyl)pyrazin-2-OL: Contains a chlorine atom instead of fluorine.

    5-(3-Bromophenyl)pyrazin-2-OL: Contains a bromine atom instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity .

Eigenschaften

Molekularformel

C10H7FN2O

Molekulargewicht

190.17 g/mol

IUPAC-Name

5-(3-fluorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14)

InChI-Schlüssel

IDNHLEMNAIESCB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C2=CNC(=O)C=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.